

Technical Guide: Crystal Structure & Characterization of Nicotinaldehyde (4-Nitrophenyl)hydrazone

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Compound of Interest

Compound Name:	Nicotinaldehyde (4-nitrophenyl)hydrazone
CAS No.:	6294-58-2
Cat. No.:	B183284

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Executive Summary

Nicotinaldehyde (4-nitrophenyl)hydrazone (C₁₂H₁₀N₄O₂) is a bioactive Schiff base derivative formed by the condensation of 3-pyridinecarboxaldehyde (nicotinaldehyde) and 4-nitrophenylhydrazine.[1] It serves as a critical scaffold in medicinal chemistry due to the presence of the azomethine linker (-CH=N-NH-), which acts as a "privileged structure" for binding to metal ions and biological targets.

This guide analyzes its molecular geometry, supramolecular packing forces, and synthetic pathways. The compound is distinguished by its E-isomer stability, planar

-conjugated system, and the competition between the pyridine nitrogen and nitro group as hydrogen bond acceptors in the crystal lattice.

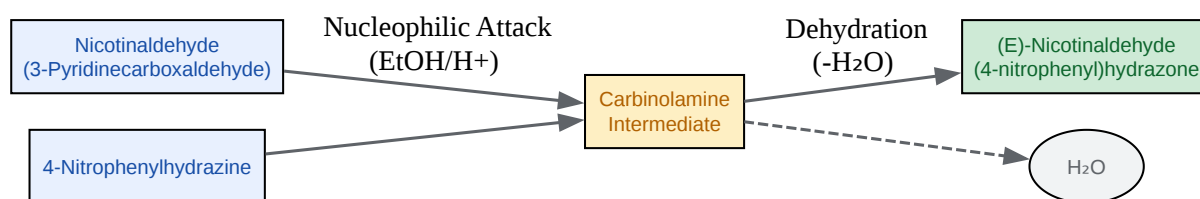
Chemical Context & Synthesis

The synthesis follows a classic acid-catalyzed condensation reaction. The reaction is thermodynamically driven to favor the (E)-isomer due to steric minimization across the C=N double bond.

Reaction Mechanism

The nucleophilic hydrazine nitrogen attacks the electrophilic carbonyl carbon of the nicotinaldehyde. Subsequent dehydration (loss of water) establishes the C=N imine bond.

DOT Diagram 1: Synthesis Pathway & Mechanism



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Caption: Acid-catalyzed condensation pathway yielding the thermodynamically stable (E)-hydrazone.

Crystallographic & Molecular Characterization[1][2] [3][4][5]

Molecular Geometry

The crystal structure of **nicotinaldehyde (4-nitrophenyl)hydrazone** is governed by the extensive conjugation between the pyridine ring, the hydrazone linkage, and the p-nitrophenyl moiety.

Parameter	Description	Structural Implication
Formula	C ₁₂ H ₁₀ N ₄ O ₂	MW: 242.23 g/mol
Configuration	(E)-isomer	The phenyl and pyridine rings are trans across the C=N bond to minimize steric clash.
Planarity	Highly Planar	The π -electron delocalization extends across the entire molecule, enforcing planarity (torsion angles < 10°).
Bond Lengths	C=N: ~1.28 Å N-N: ~1.37 Å	Intermediate character indicates significant resonance contribution from the quinoid form due to the p-nitro group.

Supramolecular Architecture

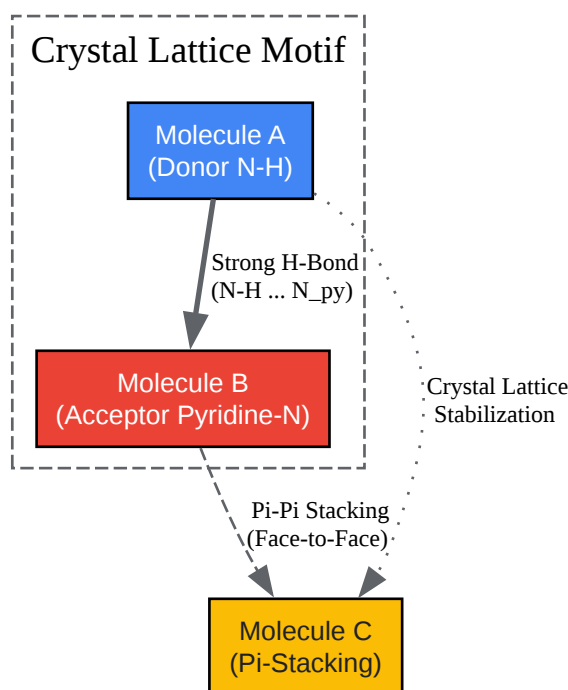
In the crystalline state, the packing is dictated by strong intermolecular hydrogen bonds and

-
stacking.

- Primary H-Bond Donor: The hydrazone N-H group.
- Primary H-Bond Acceptor: The Pyridine Nitrogen (N_{py}).
 - Note: While the nitro group is an acceptor, the pyridine nitrogen is typically a stronger base and better acceptor in these heterocyclic hydrazones, leading to N-H...N chains.
- Secondary Interactions:
 - C-H...O: Weak interactions between aromatic protons and nitro oxygens.
 - -

Stacking: The planar molecules stack in parallel sheets (inter-planar distance ~ 3.4 Å) to maximize dispersion forces.

DOT Diagram 2: Supramolecular Packing Logic



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Caption: Primary packing motif driven by N-H...N(pyridine) hydrogen bonding chains and pi-stacking.[2]

Physicochemical Properties

The structural features manifest directly in the compound's spectroscopic signature.

- Melting Point: 264–270 °C (High thermal stability due to intermolecular H-bonding network).
- IR Spectroscopy:
 - (N-H): 3200–3300 cm^{-1} (Sharp band).
 - (C=N): 1590–1610 cm^{-1} (Characteristic imine stretch).
 - (NO₂): ~ 1330 cm^{-1} (symmetric) and ~ 1510 cm^{-1} (asymmetric).

- Solubility: Poor in water; soluble in DMSO, DMF, and hot ethanol.

Experimental Protocols

Protocol 1: Synthesis of Nicotinaldehyde (4-Nitrophenyl)hydrazone

Objective: Isolate high-purity (E)-isomer crystals.

- Reagent Prep: Dissolve 4-nitrophenylhydrazine (1.53 g, 10 mmol) in Ethanol (20 mL). Mild heating (40–50 °C) may be required.
- Addition: Add Nicotinaldehyde (3-pyridinecarboxaldehyde) (1.07 g, 10 mmol) dropwise to the hydrazine solution.
- Catalysis: Add 3–5 drops of Glacial Acetic Acid.
- Reflux: Heat the mixture to reflux (approx. 78 °C) for 2–3 hours. A color change (yellow/orange precipitate) indicates product formation.
- Isolation: Cool the mixture to room temperature, then chill in an ice bath for 30 minutes.
- Filtration: Filter the precipitate under vacuum. Wash with cold ethanol (2 x 5 mL) and diethyl ether (2 x 5 mL) to remove unreacted aldehyde.
- Recrystallization: Recrystallize from hot ethanol or an ethanol/DMF mixture to obtain X-ray quality single crystals (needles or prisms).
- Drying: Dry in a vacuum desiccator over anhydrous CaCl₂.

Protocol 2: Crystallization for X-Ray Diffraction

Objective: Grow single crystals suitable for diffraction.

- Prepare a saturated solution of the synthesized hydrazone in hot Ethanol or Methanol.
- Filter the hot solution through a 0.45 µm syringe filter into a clean vial.
- Cover the vial with parafilm and poke 2–3 small holes to allow slow solvent evaporation.

- Store in a vibration-free environment at room temperature for 3–7 days.
- Harvest yellow/orange prismatic crystals.

Applications & Translational Potential

The crystal structure directly informs the biological utility of this compound.

- **Antimicrobial Activity:** The planar structure allows intercalation into DNA/RNA base pairs. The hydrazone linkage (-CH=N-NH-) is critical for inhibiting bacterial enzymes.
- **Metal Chelation:** The pyridine nitrogen and imine nitrogen can act as a bidentate ligand (N,N-donor) to form stable complexes with transition metals (Cu²⁺, Zn²⁺), which often exhibit enhanced cytotoxicity against cancer cell lines compared to the free ligand.

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